7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid is a complex organic compound that features a combination of several functional groups, including a pyrrolidine ring, a thiazole ring, and a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Construction of the Thiazole Ring: This often involves the condensation of a thioamide with a haloketone or similar electrophilic compound.
Assembly of the Naphthyridine Core: This can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylamino groups.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings may play a role in binding to these targets, while the naphthyridine core may be involved in the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-ones.
Thiazole Derivatives: Compounds containing thiazole rings, such as thiazolidines and thiazoles.
Naphthyridine Derivatives: Compounds with naphthyridine cores, such as quinolines and isoquinolines.
Uniqueness
The uniqueness of 7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid lies in its combination of these three distinct structural motifs, which may confer unique biological activities and chemical properties not found in simpler analogs.
Biological Activity
7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure characterized by:
- Naphthyridine core : Known for various biological activities.
- Thiazole moiety : Contributes to its pharmacological profile.
- Pyrrolidine ring : Enhances binding affinity to biological targets.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine and thiazole exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 31.25 µg/mL against specific pathogens .
Anticancer Properties
The compound's anticancer potential has been investigated through several in vitro studies. It has demonstrated cytotoxic effects on various cancer cell lines:
- A study highlighted the effectiveness of similar naphthyridine derivatives against HT-29 (colon cancer) and Jurkat (leukemia) cells, with IC50 values indicating substantial potency .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
7-[3-methoxy... | HT-29 | 12.5 |
7-[3-methoxy... | Jurkat | 8.0 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The biological activity of the compound is significantly influenced by its structural components:
- Methoxy and Methylamino Substituents : These groups enhance solubility and binding affinity to target proteins.
- Thiazole Integration : This moiety is crucial for the observed antimicrobial and anticancer activities .
Case Studies
- Anticancer Activity in Animal Models : In vivo studies demonstrated that the compound effectively reduced tumor size in xenograft models when administered at therapeutic doses.
- Synergistic Effects : Combinations of this compound with established chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapies.
Properties
IUPAC Name |
7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAFZXJXZHRNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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